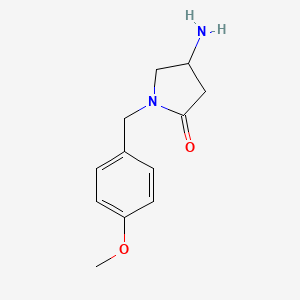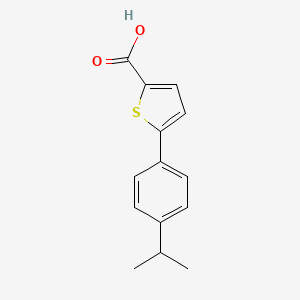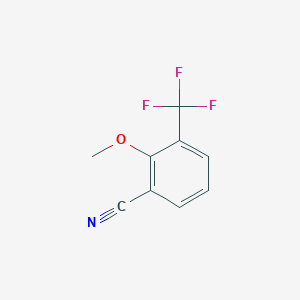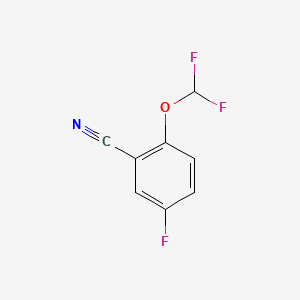![molecular formula C13H23NO4 B1319594 Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 203662-53-7](/img/structure/B1319594.png)
Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Descripción general
Descripción
Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[35]nonane-7-carboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a hydroxymethyl group, and a spirocyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[35]nonane-7-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by the use of strong nucleophiles and appropriate solvents.
Major Products Formed: The reactions can lead to the formation of various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be utilized to study enzyme-substrate interactions and to develop new bioactive molecules. Its presence in biological systems can provide insights into metabolic pathways and biochemical processes.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Mecanismo De Acción
The mechanism by which tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for optimizing its use in scientific research and industrial applications.
Comparación Con Compuestos Similares
Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate: A derivative of piperazine, used in the synthesis of bioactive molecules.
Tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate:
Uniqueness: Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[35]nonane-7-carboxylate stands out due to its unique spirocyclic structure and the presence of both tert-butyl and hydroxymethyl groups
Propiedades
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(9-15)17-13/h10,15H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWYTYUGBNTUEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901139796 | |
| Record name | 1,1-Dimethylethyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203662-53-7 | |
| Record name | 1,1-Dimethylethyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203662-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
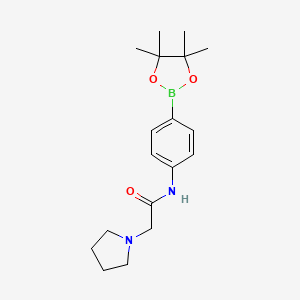



![6-tert-Butyl 2-methyl 5H-pyrrolo[3,4-d]pyrimidine-2,6(7H)-dicarboxylate](/img/structure/B1319518.png)
![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)
